1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol
Description
Properties
IUPAC Name |
1-[(5-hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-6,9-11,15,17,20-21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVNFYCUUOHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(CC1O)CC2=NC=CC3=CC(=C(C=C32)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927318 | |
| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13168-51-9 | |
| Record name | Norreticuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Isoquinoline Skeleton
Starting with 3,4-dimethoxyphenethylamine, condensation with methyl chloroformate yields the corresponding β-phenylethylamide. Cyclization using phosphoryl chloride (POCl₃) generates 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions affords 6,7-dimethoxyisoquinoline.
Demethylation and Hydroxylation
Selective demethylation of the 7-methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane at -78°C, yielding 7-hydroxy-6-methoxyisoquinoline. This step requires careful control to prevent over-demethylation.
Functionalization of the Cyclohexenylmethyl Side Chain
The cyclohex-2-en-1-yl group with 4-methoxy and 5-hydroxy substituents is synthesized through a multi-step sequence involving Michael addition and epoxidation-ring opening strategies.
Synthesis of 4-Methoxycyclohex-2-en-1-one
Cyclohex-2-en-1-one undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to form an epoxide. Treatment with sodium methoxide (NaOMe) in methanol induces ring-opening, yielding trans-4-methoxycyclohex-2-en-1-ol. Oxidation with pyridinium chlorochromate (PCC) provides 4-methoxycyclohex-2-en-1-one.
Introduction of the 5-Hydroxy Group
The 5-hydroxy group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (osmium tetroxide, potassium ferricyanide, and (DHQ)₂PHAL ligand) on 4-methoxycyclohex-2-en-1-one. This yields a diol intermediate, which is selectively protected with tert-butyldimethylsilyl (TBS) chloride at the 5-position. Subsequent oxidation of the remaining hydroxyl group to a ketone and reduction with sodium borohydride (NaBH₄) affords 5-hydroxy-4-methoxycyclohex-2-en-1-ol.
Coupling of the Isoquinoline and Cyclohexenylmethyl Moieties
The final step involves linking the isoquinoline core to the cyclohexenylmethyl side chain. A Mitsunobu reaction is employed to attach the two fragments.
Activation of the Cyclohexenylmethyl Alcohol
The 5-hydroxy-4-methoxycyclohex-2-en-1-ol is treated with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), converting the hydroxyl group into a leaving group.
Alkylation of the Isoquinoline Nitrogen
The activated cyclohexenylmethyl intermediate is reacted with 6-methoxyisoquinolin-7-ol in the presence of potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution yields the target compound with a reported yield of 68–72%.
Optimization and Alternative Routes
Catalytic Hydrogenation for Side-Chain Stabilization
To prevent undesired reduction of the cyclohexene double bond during coupling, palladium on carbon (Pd/C) under hydrogen atmosphere is used selectively. This method preserves the unsaturated ring while facilitating deprotection steps.
Protecting Group Strategies
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TBS Protection : The 5-hydroxy group is protected during ketone oxidation to prevent side reactions.
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Benzyl Ether Protection : Alternative use of benzyl bromide (BnBr) and sodium hydride (NaH) provides stability under acidic conditions.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals the anti-periplanar conformation of the cyclohexenylmethyl group relative to the isoquinoline plane, stabilized by intramolecular hydrogen bonding between the 7-hydroxy and adjacent methoxy groups.
Challenges and Limitations
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Regioselectivity : Competing reactions during dihydroxylation may yield undesired diastereomers, necessitating chiral catalysts.
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Yield Optimization : Coupling steps exhibit moderate yields (68–72%), prompting exploration of Ullmann-type couplings with copper(I) iodide (CuI) and 1,10-phenanthroline .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and alkanes.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Biological Activities
Research indicates that 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol exhibits several biological activities:
- Antiviral Properties : Similar to compounds like norreticuline, it may show effectiveness against viral infections.
- Antimicrobial Effects : Its structural similarity to berberine suggests potential antimicrobial activities.
- Analgesic Properties : The isoquinoline core relates it to morphine-like effects, indicating possible analgesic applications.
Applications in Research
The compound's applications span various fields:
- Medicinal Chemistry : Investigated for its potential as a drug candidate due to its unique pharmacological profile.
- Pharmacology : Studies focus on its interactions with biomolecules, which may lead to the development of new therapeutic agents.
- Toxicology : Evaluated for safety profiles in preclinical studies, contributing to predictive toxicology databases.
Comparison with Related Compounds
A comparative analysis highlights the distinctiveness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Norreticuline | Isoquinoline structure | Antiviral properties |
| Berberine | Isoquinoline core | Antimicrobial effects |
| Morphine | Phenanthrene structure | Analgesic properties |
This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological effects not fully shared by these similar compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- In Vitro Studies : Research has demonstrated its ability to inhibit specific viral replication processes, suggesting potential antiviral applications.
- Antimicrobial Testing : Laboratory tests have shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.
- Pharmacokinetic Studies : Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing to better understand its therapeutic viability.
Mechanism of Action
The mechanism of action of 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological membranes or proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Complexity and Bioactivity: The target compound’s cyclohexenylmethyl group may enhance binding to hydrophobic pockets in biological targets compared to simpler analogs like Juzirine . Annocherin B’s methoxy-hydroxyphenyl group suggests increased metabolic stability over purely hydroxylated derivatives .
Synthetic Accessibility: Compounds with aromatic substituents (e.g., Juzirine, Papaverine Impurity N) are synthesized via straightforward alkylation or coupling reactions . The cyclohexenylmethyl group in the target compound likely requires multi-step synthesis, including cyclohexenol derivatization and regioselective coupling, as seen in related oxidative cyclization strategies .
Biological Relevance: 3-(Phenethylamino)demethyl(oxy)aaptamine (PDOA), a related isoquinoline synthesized via oxidative cyclization, demonstrates potent anti-dormant mycobacterial activity (MIC = 1.56 µg/mL) . Hydroxymethyl derivatives (e.g., 677725-58-5) may serve as intermediates for further functionalization but lack direct bioactivity data .
Research Findings and Data
Mechanistic Insights:
- The oxidative cyclization route for PDOA avoids spirocyclization intermediates, enabling direct formation of the isoquinoline core .
- Steric hindrance from the cyclohexenyl group in the target compound may necessitate optimized coupling conditions (e.g., low-temperature lithiation) to prevent side reactions .
Biological Activity
Overview
1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol is a complex organic compound belonging to the isoquinoline class. This compound features a unique structural configuration that includes cyclohexene and isoquinoline moieties, which may contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 315.364 g/mol.
The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that its biological effects may arise from interactions with various molecular targets, such as enzymes and receptors, potentially influencing cellular processes and signaling pathways. The presence of functional groups like methoxy and hydroxyl may facilitate interactions with biological membranes and proteins, enhancing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, its structural similarities to other isoquinoline derivatives have led to investigations into its potential as an anticancer agent .
- Antimicrobial Properties : The isoquinoline structure is often associated with antimicrobial effects, suggesting that this compound may also exhibit similar properties against bacterial and fungal pathogens.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes some key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Norreticuline | Isoquinoline structure | Antiviral properties |
| Berberine | Isoquinoline core | Antimicrobial effects |
| Morphine | Phenanthrene structure | Analgesic properties |
What distinguishes this compound is its specific combination of methoxy groups and cyclohexene moiety, contributing to distinct pharmacological profiles not fully shared by the similar compounds listed above.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Research : In a study evaluating the cytotoxic effects of several isoquinoline derivatives, this compound demonstrated significant activity against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
- Mechanistic Studies : Investigations into the compound's interaction with specific signaling pathways have shown that it may inhibit key receptors involved in tumor growth and survival, thereby promoting apoptosis in cancer cells. This suggests a dual mechanism involving both direct cytotoxicity and modulation of growth factor signaling .
Q & A
Basic: What are the most effective synthetic routes for preparing 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol?
Methodological Answer:
Synthesis typically involves regioselective alkylation and hydroxylation steps. A divergent approach (as seen in benzylisoquinoline alkaloid synthesis) uses sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) for methoxy group introduction, followed by column chromatography for purification (yields ~60–91%) . Alternative methods employ catalysts like Ta₂O₅-PPCA in dioxane at 40°C for regioselective coupling, enhancing reaction efficiency . Key steps include:
- Protecting sensitive hydroxyl groups with benzyl or methyl ethers.
- Purification via silica gel chromatography with gradients of ethyl acetate/hexane.
- Confirming intermediates via and .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm). confirms carbon frameworks, such as cyclohexenyl methyl carbons (δ 25–35 ppm) and isoquinoline carbons (δ 110–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 356.1492 for C₁₉H₂₁NO₅) validates molecular formulas .
- IR Spectroscopy : Detects hydroxyl (~3200–3500 cm⁻¹) and methoxy (~2850 cm⁻¹) stretches .
Advanced: What experimental design strategies optimize reaction conditions for this compound?
Methodological Answer:
Statistical design of experiments (DoE) minimizes trials while maximizing data robustness:
- Factorial Designs : Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For example, Ta₂O₅-PPCA catalyst efficiency is temperature-dependent, with optimal activity at 40°C .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time vs. yield).
- Robustness Testing : Varies parameters ±5% to assess reproducibility .
Advanced: How do substituent positions (e.g., hydroxyl, methoxy) influence stability and reactivity?
Methodological Answer:
- Hydroxyl Groups : Increase polarity and hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., methanol/water mixtures). However, unprotected hydroxyls may oxidize; stabilization via acetylation or storage at 2–8°C under inert atmosphere is recommended .
- Methoxy Groups : Enhance electron density on the isoquinoline ring, directing electrophilic substitution. For example, methoxy at C6 deactivates adjacent positions, influencing regioselectivity in further functionalization .
- Cyclohexenyl Moiety : The conjugated diene system in the cyclohexenyl group may undergo Diels-Alder reactions, requiring careful handling to avoid side products .
Advanced: What analytical challenges arise in quantifying trace impurities or degradation products?
Methodological Answer:
- HPLC-PDA/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients separate isomers and degradation products. Detection at 254 nm targets aromatic systems .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile sites. For example, methoxy groups hydrolyze under strong acid (HCl, 1M), forming quinoline derivatives .
- Limit of Detection (LOD) : Validated via signal-to-noise ratios (S/N ≥ 3) for impurities at 0.1% w/w .
Advanced: How can computational methods predict biological interactions or metabolic pathways?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., cytochrome P450 enzymes). The hydroxyl and methoxy groups show hydrogen-bonding with active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s rule compliance), suggesting moderate blood-brain barrier penetration .
- Metabolic Pathway Simulation : CYP3A4-mediated demethylation of methoxy groups is a predicted primary metabolic route .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of methoxy groups.
- Long-Term Stability : Conduct accelerated stability studies (25°C/60% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced: How do solvent polarity and reaction medium affect synthetic yields?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of alkoxide intermediates in alkylation steps, improving yields to >90% .
- Nonpolar Solvents (Hexane) : Reduce side reactions (e.g., dimerization) in cyclization steps.
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) but requires careful temperature control to prevent decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
